2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines .
Synthesis Analysis
The Boc group can be introduced to an amine through reaction with di-tert-butyl dicarbonate under basic conditions . A study has reported the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .Scientific Research Applications
Chemoselective Tert-butoxycarbonylation Reagents
Research has highlighted the utility of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) derivatives, including structures closely related to 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid, as chemoselective tert-butoxycarbonylation reagents. These compounds are used for the protection of acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids in the absence of a base, proceeding chemoselectively in high yield under mild conditions. This process is significant for synthesizing various chemical entities in organic chemistry and drug development, offering a method to protect functional groups during synthetic procedures (Saito, Ouchi, & Takahata, 2006).
Dual C-H Functionalization in Organic Synthesis
The role of acetic acid in promoting redox-neutral annulations involving dual C-H functionalization has been explored using cyclic amines, including tetrahydroisoquinolines. These transformations are crucial for constructing complex organic molecules, highlighting the versatility of tetrahydroisoquinoline derivatives in organic synthesis. Such methodologies enable the synthesis of diverse molecular architectures, which are essential for pharmaceutical research and material science (Paul, Adili, & Seidel, 2019).
Glycine Site Antagonists on the NMDA Receptor
Tetrahydroquinoline derivatives have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor, offering insights into the conformational and stereochemical requirements for inhibitory activity. This research underscores the therapeutic potential of tetrahydroquinoline compounds in neuroscience, particularly in designing new treatments for neurological disorders mediated through the NMDA receptor (Carling et al., 1992).
Improved Synthetic Methods
An improved synthetic approach for (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid demonstrates the efficiency of modified Pictet-Spengler reactions, providing high yields with minimal racemization. This synthesis is pivotal for producing high-purity compounds for research and development, showcasing advancements in synthetic organic chemistry (Liu et al., 2008).
Future Directions
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(10-14(18)19)9-8-11-6-4-5-7-13(11)17/h4-7,12H,8-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCJUNNXZVNMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid |
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